5-Mercapto-4h-1,2,4-triazol-3-ol

Description

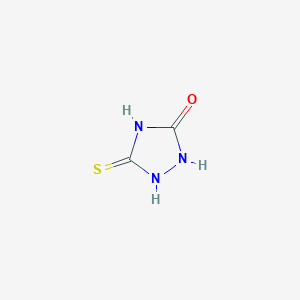

Structure

3D Structure

Properties

IUPAC Name |

5-sulfanylidene-1,2,4-triazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3OS/c6-1-3-2(7)5-4-1/h(H3,3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDYXWCBXQWHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=S)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60494628 | |

| Record name | 5-Sulfanylidene-1,2,4-triazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-89-9 | |

| Record name | 5-Thioxo-1,2,4-triazolidin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Sulfanylidene-1,2,4-triazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-sulfanyl-4H-1,2,4-triazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-mercapto-4H-1,2,4-triazol-3-ol from Thiocarbohydrazide

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for 5-mercapto-4H-1,2,4-triazol-3-ol, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Starting from the versatile yet hazardous precursor, thiocarbohydrazide, this document details a scientifically grounded two-step synthetic strategy. The narrative emphasizes the causal logic behind procedural choices, from reaction mechanisms to safety protocols, ensuring both scientific integrity and practical applicability. The core of this synthesis involves a cyclocondensation reaction to form a 4-amino-1,2,4-triazole intermediate, followed by a targeted deamination to yield the final product. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of heterocyclic synthesis, complete with step-by-step protocols, mechanistic insights, and critical safety considerations.

Strategic Overview and Rationale

The synthesis of substituted 1,2,4-triazoles is a cornerstone of modern heterocyclic chemistry, driven by their wide-ranging biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2] The target molecule, this compound (which exists in equilibrium with its 5-thioxo-1,2,4-triazolidin-3-one tautomer), represents a valuable scaffold for further chemical elaboration.

Our designated starting material is thiocarbohydrazide (TCH), a symmetrical molecule (H₂N-NH-C(=S)-NH-NH₂) that serves as a potent nucleophile and a building block for various heterocycles.[3] A direct, single-step conversion of TCH to the target molecule is synthetically challenging. The structure of TCH inherently leads to the formation of 4-amino-1,2,4-triazoles upon cyclization with single-carbon synthons.[4] This is because the two terminal primary amine groups act as nucleophiles, while the internal secondary amine moieties become part of the heterocyclic backbone, leaving one as an exocyclic N-amino group at the 4-position.

Therefore, a logical and field-proven strategy involves a two-part approach:

-

Cyclocondensation: Reacting thiocarbohydrazide with a suitable C1 electrophile (a carbonyl source) to construct the 4-amino-5-mercapto-4H-1,2,4-triazol-3-ol intermediate.

-

Deamination: Selective removal of the 4-amino group from the intermediate via diazotization to yield the final this compound.

This methodology leverages established reaction classes while providing a clear, controllable path from the specified starting material to the desired product.

Critical Safety Mandates

WARNING: The protocols described herein involve highly toxic, corrosive, and potentially explosive substances. A thorough risk assessment must be conducted before any experimental work. All operations must be performed by trained personnel inside a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

Thiocarbohydrazide (TCH): Classified as fatal if swallowed or inhaled and toxic in contact with skin.[5][6][7] It is a severe irritant and requires handling with extreme caution. Always use nitrile gloves, a lab coat, and chemical safety goggles. Avoid inhalation of dust.[8]

-

Urea/Phosgene Equivalents: While this guide proposes the use of urea, alternative carbonyl sources like phosgene or triphosgene are exceptionally toxic and require specialized handling procedures.

-

Acids and Bases: Strong acids (e.g., HCl) and bases (e.g., KOH) are corrosive and must be handled with care.

-

Sodium Nitrite & Nitrous Acid: Sodium nitrite is an oxidizer and is toxic. Its reaction with acid generates nitrous acid and releases toxic nitrogen oxide (NOx) gases. This step must be performed in a well-ventilated fume hood, and the reaction temperature must be strictly controlled to prevent runaway reactions.[9]

Part I: Synthesis of 4-Amino-5-mercapto-4H-1,2,4-triazol-3-ol (Intermediate I)

This initial step involves the fusion of thiocarbohydrazide with urea. This solvent-free, high-temperature reaction provides the necessary carbonyl carbon to form the triazole ring, with the elimination of ammonia.

Reaction Principle and Mechanism

The reaction proceeds via nucleophilic attack of the terminal hydrazinic nitrogen of TCH on the electrophilic carbonyl carbon of urea. A subsequent intramolecular cyclization, driven by the attack of the second terminal hydrazinic nitrogen, results in the formation of a heterocyclic intermediate. The elimination of two molecules of ammonia drives the reaction to completion, yielding the stable 4-amino-1,2,4-triazole ring system. The use of potassium hydroxide acts as a catalyst and facilitates the ring closure.

Caption: Proposed mechanism for the cyclocondensation of TCH and urea.

Experimental Protocol

-

Preparation: In a 100 mL round-bottom flask, thoroughly mix thiocarbohydrazide (10.6 g, 0.1 mol) and urea (6.0 g, 0.1 mol).

-

Catalyst Addition: Add finely ground potassium hydroxide (0.56 g, 0.01 mol) to the mixture.

-

Reaction: Equip the flask with a reflux condenser (to prevent sublimation losses) and heat the mixture in an oil bath. Gradually raise the temperature to 160-170 °C. The mixture will melt and begin to evolve ammonia gas (ensure adequate ventilation in the fume hood).

-

Reaction Time: Maintain the temperature for 2-3 hours, or until the evolution of ammonia ceases. The reaction mass will solidify upon completion.

-

Work-up: Allow the flask to cool to room temperature. Add 50 mL of hot water to the fused mass and stir vigorously to break it up.

-

Purification:

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the filtrate in an ice bath.

-

Carefully acidify the solution to pH 5-6 with dilute hydrochloric acid. A white precipitate will form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

-

Drying: Dry the product in a vacuum oven at 60 °C.

Reagent Data and Expected Results

| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mol) | Role |

| Thiocarbohydrazide | 106.15 | 10.6 | 0.1 | Starting Material |

| Urea | 60.06 | 6.0 | 0.1 | C1 Carbonyl Source |

| Potassium Hydroxide | 56.11 | 0.56 | 0.01 | Catalyst |

-

Expected Product: 4-Amino-5-mercapto-4H-1,2,4-triazol-3-ol

-

Appearance: White to off-white solid.

-

Expected Yield: 65-75%.

-

Characterization:

-

FT-IR (cm⁻¹): Broad peaks around 3100-3400 (O-H, N-H), ~1680 (C=O, keto tautomer), ~1620 (C=N), ~1200 (C=S).

-

¹H NMR (DMSO-d₆, δ ppm): Signals corresponding to the -NH₂ protons, the N-H protons of the ring, and the O-H/S-H protons (often broad and exchangeable with D₂O).

-

Part II: Deamination to this compound (Final Product)

This second step employs a classic Sandmeyer-type deamination reaction. The 4-amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and HCl), which is unstable and readily decomposes, eliminating N₂ gas and leaving a hydrogen atom at the N-4 position.

Reaction Principle and Mechanism

The reaction must be conducted at low temperatures (0-5 °C) to control the stability of the intermediate diazonium salt. The primary amino group attacks the nitrosonium ion (NO⁺), formed from the protonation of nitrous acid. After a series of proton transfers and water elimination, the N-nitrosamine tautomerizes to a diazohydroxide, which is then protonated and loses water to form the diazonium cation (-N₂⁺). This cation is an excellent leaving group and is displaced, with the solvent or other nucleophiles providing a proton to complete the substitution, resulting in the desired N-H bond.

Caption: Simplified workflow for the deamination of the 4-amino group.

Experimental Protocol

-

Dissolution: In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the dried 4-amino-5-mercapto-4H-1,2,4-triazol-3-ol (Intermediate I, 7.3 g, 0.05 mol) in 50 mL of 2M hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.

-

Nitrite Addition: Prepare a solution of sodium nitrite (3.8 g, 0.055 mol) in 15 mL of cold water. Add this solution dropwise from the dropping funnel to the stirred triazole solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional hour. Vigorous evolution of nitrogen gas will be observed.

-

Decomposition: Allow the mixture to slowly warm to room temperature and stir for another 2-3 hours to ensure complete decomposition of the diazonium salt.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product thoroughly with cold water to remove any inorganic salts. Recrystallize the product from an ethanol-water mixture to obtain pure this compound.

-

Drying: Dry the purified crystals in a vacuum oven at 60 °C.

Reagent Data and Expected Results

| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mol) | Role |

| Intermediate I | 146.15 | 7.3 | 0.05 | Substrate |

| Sodium Nitrite | 69.00 | 3.8 | 0.055 | Diazotizing Agent |

| Hydrochloric Acid (conc.) | 36.46 | ~10 mL | ~0.1 | Acid Catalyst |

-

Expected Product: this compound

-

Appearance: White or pale yellow crystalline solid.

-

Expected Yield: 80-90%.

-

Characterization:

-

FT-IR (cm⁻¹): The characteristic peaks for the -NH₂ group (around 3300-3400 cm⁻¹) should be absent. A strong N-H peak for the ring will be present.

-

¹H NMR (DMSO-d₆, δ ppm): The signal for the -NH₂ protons will have disappeared. A new, exchangeable signal for the N4-H proton will be observable, likely at a high chemical shift (e.g., >10 ppm).

-

Mass Spec (ESI-MS): The molecular ion peak should correspond to the calculated mass of C₂H₃N₃OS (m/z ≈ 117.01).

-

Overall Synthesis Workflow

The complete synthetic pathway is a sequential, two-step process that transforms a readily available but hazardous starting material into a valuable heterocyclic scaffold.

Caption: Two-step synthesis of the target compound from thiocarbohydrazide.

Field Insights: Tautomerism and Optimization

A critical aspect for any researcher using this molecule is understanding its tautomerism. The final product can exist in at least four forms: the hydroxy-thiol, hydroxy-thione, keto-thiol, and keto-thione forms.

In the solid state, heterocyclic systems like this often prefer the keto-thione form (5-thioxo-1,2,4-triazolidin-3-one) due to favorable hydrogen bonding and crystal packing. In solution (e.g., in DMSO for NMR), a mixture of tautomers may exist. This can be probed by observing the chemical shifts of the exchangeable N-H, O-H, and S-H protons and the ¹³C shifts for the C3 and C5 carbons, which will differ significantly between carbonyl/thiol and enol/thione forms.

For optimization, key parameters include the reaction time and temperature in the fusion step and the rate of nitrite addition in the deamination step. Slower addition at a strictly maintained low temperature is crucial for minimizing side reactions and maximizing the yield of the final product.

References

-

Sandström, J. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica, 15, 1295-1304. [Link]

-

Wikipedia. (2021). Thiocarbohydrazide. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Overview of Mercapto-1,2,4-Triazoles. JOCPR, 7(10), 132-144. [Link]

-

Makhseed, S., et al. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. ARKIVOC, 2009(i), 150-197. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Thiocarbohydrazides: Synthesis and Reactions. International Journal of Organic Chemistry, 2, 276-294. [Link]

-

Mioc, M., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. Experimental and Therapeutic Medicine, 13(3), 1151-1160. [Link]

-

Hassan, A. Y., et al. (2009). Synthesis and Reactions of New Fused Heterocycles Derived from 5-Substituted-4-Amino-3-Mercapto-(4H)-1,2,4-Triazole with Biological Interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2759-2774. [Link]

-

Capot Chemical Co., Ltd. (2020). MSDS of Thiocarbohydrazide. [Link]

-

Tănase, M. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Pharmaceuticals, 15(5), 535. [Link]

-

Kiran, Y. B., et al. (2013). Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. Medicinal Chemistry Research, 22, 2842–2850. [Link]

-

Zhang, Z., et al. (2002). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 7(9), 681-687. [Link]

-

Zych, A., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(3), 679. [Link]

Sources

- 1. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. scispace.com [scispace.com]

tautomeric forms of 5-mercapto-4h-1,2,4-triazol-3-ol

An In-depth Technical Guide to the Tautomeric Landscape of 5-Mercapto-4H-1,2,4-triazol-3-ol

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, integral to a host of therapeutic agents. The specific derivative, this compound, presents a particularly complex and fascinating case of prototropic tautomerism. Due to the presence of both lactam-lactim and thione-thiol functionalities, this molecule can exist in a dynamic equilibrium of multiple structural isomers. The predominant tautomeric form dictates the molecule's three-dimensional shape, its capacity for hydrogen bonding, and ultimately, its pharmacological activity. Understanding and characterizing this tautomeric landscape is therefore not an academic exercise, but a critical prerequisite for rational drug design and development. This guide provides a comprehensive exploration of the tautomeric possibilities of this compound, detailing the theoretical underpinnings, computational predictions of stability, and the definitive experimental protocols required for their elucidation.

The Theoretical Framework of Tautomerism in a Bifunctional Triazole System

Prototropic tautomerism involves the migration of a proton, resulting in the interconversion of structural isomers. In the case of this compound, three distinct types of tautomerism converge, creating a complex equilibrium.

Lactam-Lactim Tautomerism

This is a specific form of amide-imidol tautomerism occurring in cyclic systems.[1] The equilibrium involves the migration of a proton between the ring nitrogen and the exocyclic oxygen atom. The lactam form contains a carbonyl group (C=O), while the lactim form contains a hydroxyl group (C-OH).[2][3]

Thione-Thiol Tautomerism

Analogous to the lactam-lactim system, thione-thiol tautomerism involves the interconversion between a thione (C=S) and a thiol (-SH) form through proton migration.[4][5] For substituted 3-mercapto-1,2,4-triazoles, the thione form is generally found to be the predominant species.[6]

Annular Tautomerism

This type of tautomerism is intrinsic to the 1,2,4-triazole ring itself, where a proton can migrate between the nitrogen atoms at positions 1, 2, and 4.[6][7] This leads to the potential for 1H, 2H, and 4H isomers, each of which can also exhibit the lactam-lactim and thione-thiol equilibria.

The Combined Tautomeric Equilibrium

The interplay of these three phenomena results in several potential tautomers for this compound. The most significant of these are the thione-lactam, thiol-lactam, thione-lactim, and thiol-lactim forms, each with the possibility of the N-H proton residing at different positions on the ring. Computational and experimental evidence overwhelmingly suggests that the 4H-dione (thione-lactam) form is the most stable and predominant species in both the gas phase and in solution.[8][9]

Computational Analysis of Tautomer Stability

Expert Insight: Before embarking on synthesis and characterization, computational chemistry provides invaluable predictive power. Density Functional Theory (DFT) calculations are the industry standard for assessing the relative stabilities of tautomers, guiding the interpretation of subsequent spectroscopic data. By calculating the ground-state electronic energies, we can confidently predict which isomer is the most likely to be observed.[8][10]

Quantum chemical studies on the parent 1,2,4-triazole-3-thione and related structures consistently show the thione form to be more stable than the thiol form.[8] Similarly, for 1,2,4-triazol-3-ones, the keto (lactam) tautomer is predicted to be the sole form present in the gas phase and in solution.[9] Extrapolating from these authoritative findings, the thione-lactam tautomer of this compound is the thermodynamically favored structure.

Table 1: Predicted Spectroscopic Signatures for Major Tautomers

| Tautomer Form | Spectroscopic Method | Key Diagnostic Signal | Expected Value/Region | Reference |

| Thione-Lactam | ¹³C NMR | C=S Carbon | 165 - 180 ppm | [6] |

| (Predominant) | ¹³C NMR | C=O Carbon | 150 - 160 ppm | |

| ¹H NMR | N-H Proton | 13 - 14 ppm | [11] | |

| IR Spectroscopy | C=S Stretch | 1250 - 1340 cm⁻¹ | [11] | |

| IR Spectroscopy | C=O Stretch | ~1700 cm⁻¹ | ||

| UV-Vis Spectroscopy | π → π* (C=S) | 250 - 290 nm | [6] | |

| Thiol-Lactim | ¹H NMR | S-H Proton | 1 - 4 ppm (often weak/broad) | [11] |

| (Minor) | IR Spectroscopy | S-H Stretch | 2550 - 2650 cm⁻¹ (weak) | [6][11] |

| IR Spectroscopy | O-H Stretch | 3200 - 3600 cm⁻¹ (broad) |

Experimental Characterization Protocols

The definitive identification of the predominant tautomer requires a multi-faceted spectroscopic approach. Each technique provides a piece of the structural puzzle, and together they create a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for structural elucidation in solution.[12] It distinguishes tautomers by exploiting the different chemical environments of the carbon and proton nuclei in each isomeric form. The chemical shift of the C5 carbon is particularly diagnostic: a value in the range of 165-180 ppm is a clear indicator of a C=S (thione) group, whereas a C-S (thiol) bond would resonate at a significantly different frequency.[6] Likewise, the downfield signal of an N-H proton (~13-14 ppm) is characteristic of the thione form.[11]

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for hydrogen bonding compounds) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Note the integral values and chemical shifts, paying close attention to the broad, low-intensity signals characteristic of exchangeable protons (NH, OH, SH).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is the key experiment for identifying the C=S and C=O carbons. An extended acquisition time may be necessary due to the low natural abundance of ¹³C and the quaternary nature of these carbons.

-

2D NMR (Optional but Recommended): Acquire HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) spectra to confirm assignments by observing correlations between protons and carbons. An HMBC experiment can definitively link an N-H proton to the C=S and C=O carbons, confirming the thione-lactam structure.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy provides unambiguous evidence for the presence or absence of specific functional groups by measuring their characteristic vibrational frequencies. A strong absorption band in the 1250–1340 cm⁻¹ region is indicative of a C=S bond, while the simultaneous absence of a weak S-H stretch (around 2550 cm⁻¹) rules out the thiol tautomer.[6][11]

Experimental Protocol:

-

Sample Preparation (Solid State): Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disc using a hydraulic press.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Analysis: Correlate the observed absorption bands with known vibrational frequencies for thione, lactam, thiol, and lactim groups to confirm the dominant functional groups present.

X-ray Crystallography

Causality: Single-crystal X-ray diffraction is the gold standard for structural determination, providing definitive proof of the tautomeric form in the solid state. It maps the precise location of each atom and the bond lengths between them, allowing for direct differentiation between a C=S double bond and a C-S single bond, and confirming the location of the mobile protons.

Experimental Workflow:

-

Crystal Growth: This is the most critical and often challenging step. Grow single crystals of the compound suitable for diffraction, typically by slow evaporation of a saturated solution, solvent diffusion, or cooling.

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a stream of monochromatic X-rays.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use computational software (e.g., SHELX) to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.

-

Structural Validation: The final refined structure provides precise bond lengths, bond angles, and the location of all atoms, including hydrogen atoms, thereby unambiguously identifying the solid-state tautomer.

Factors Influencing the Tautomeric Equilibrium

While the thione-lactam form is intrinsically the most stable, its population can be influenced by external factors.

-

Solvent: Polar protic solvents can stabilize tautomers capable of hydrogen bonding, though the thione-lactam form is already a strong hydrogen bond donor and acceptor.[13] Solvent choice is primarily a consideration for ensuring solubility during characterization.

-

pH: In strongly alkaline solutions, the equilibrium can be shifted. Deprotonation can occur at the N-H or potentially the S-H group of a minor thiol tautomer, leading to the formation of a thiolate anion and shifting the equilibrium toward that form.[14]

-

Temperature: Changes in temperature can alter the equilibrium constant between tautomers, although significant shifts typically require large temperature variations.[15]

Conclusion

The tautomerism of this compound is a complex interplay of lactam-lactim, thione-thiol, and annular prototropic shifts. A synergistic approach combining computational prediction with multi-technique spectroscopic analysis provides the necessary framework for its complete characterization. Authoritative studies on analogous systems, combined with the diagnostic power of ¹³C NMR and IR spectroscopy, strongly indicate that the 4H-1,2,4-triazole-3-ol-5-thione (the thione-lactam form) is the most stable and predominant tautomer. For drug development professionals, definitively confirming this structure is paramount, as it is the key that unlocks a true understanding of the molecule's steric and electronic properties for interaction with biological targets.

References

- Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (n.d.). ACS Omega.

-

Creagh, L. T. (1967). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. UNT Digital Library. Retrieved January 18, 2026, from [Link]

-

Chemistry of 1, 2, 4-Triazole: A Review Article. (2016). International Journal of Science and Research (IJSR). Retrieved January 18, 2026, from [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. Retrieved January 18, 2026, from [Link]

-

What is Lactam Lactim Tautomerism? (n.d.). askIITians. Retrieved January 18, 2026, from [Link]

-

On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. Retrieved January 18, 2026, from [Link]

-

The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

What is Lactam Lactim Tautomerism class 11 chemistry CBSE. (n.d.). Vedantu. Retrieved January 18, 2026, from [Link]

-

Lactam-lactim tautomerism: Significance and symbolism. (n.d.). Prophy. Retrieved January 18, 2026, from [Link]

-

Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole. (1968). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (n.d.). LinkedIn. Retrieved January 18, 2026, from [Link]

-

Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. (2012). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Tautomeric, spectroscopic, electronic and NLO analyses of purpald (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole). (2022). OUCI. Retrieved January 18, 2026, from [Link]

-

Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research. Retrieved January 18, 2026, from [Link]

-

Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. (2022). PMC - NIH. Retrieved January 18, 2026, from [Link]

-

Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. (2009). NIH. Retrieved January 18, 2026, from [Link]

-

Lactim–lactam tautomerism is favoured over enol–keto tautomerism in 2-hydroxy-5-(4-fluorophenyl)nicotinic acid: Experimental and quantum chemical approach. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

The thione‐thiol tautomerism in 1,2,4‐triazoles. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Karpińska, G., & Dobrowolski, J. Cz. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry. Retrieved January 18, 2026, from [Link]

-

Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. (n.d.). Ivan Huc. Retrieved January 18, 2026, from [Link]

-

Thione–thiol tautomerism of I' and II'. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]

-

(New) 5-Substituted-4H-4-amino-3-mercapto-1,2,4-triazoles with Increased Complexing Capabilities. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. (2016). PubMed. Retrieved January 18, 2026, from [Link]

-

Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. (2016). Der Pharma Chemica. Retrieved January 18, 2026, from [Link]

-

Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. (n.d.). SDU. Retrieved January 18, 2026, from [Link]

-

Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022). NIH. Retrieved January 18, 2026, from [Link]

-

Synthesis of 5-mercapto-1,3,4-oxadiazole and 1,2,4-triazoles. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

A structural analysis of 2,5-diaryl-4H-2,4-dihydro-3H-1,2,4-triazol-3-ones: NMR in the solid state, X-ray cr. (n.d.). Digital CSIC. Retrieved January 18, 2026, from [Link]

Sources

- 1. What is Lactam Lactim Tautomerism class 11 chemistry CBSE [vedantu.com]

- 2. What is Lactam Lactim Tautomerism? - askIITians [askiitians.com]

- 3. Lactam-lactim tautomerism: Significance and symbolism [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijsr.net [ijsr.net]

- 7. dspace.ncl.res.in [dspace.ncl.res.in]

- 8. researchgate.net [researchgate.net]

- 9. Sci-Hub. On tautomerism of 1,2,4-triazol-3-ones / Computational and Theoretical Chemistry, 2015 [sci-hub.box]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. jocpr.com [jocpr.com]

- 15. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

A Technical Guide to the Physicochemical Properties of 5-Mercapto-1,2,4-Triazole Derivatives

Introduction: The Versatile Scaffold of 5-Mercapto-1,2,4-Triazoles

The 1,2,4-triazole ring is a foundational heterocyclic scaffold in medicinal and materials chemistry, renowned for its broad spectrum of biological activities and diverse applications. The incorporation of a mercapto (-SH) group at the 5-position introduces a rich and complex chemical character, giving rise to the class of 5-mercapto-1,2,4-triazole derivatives. These compounds are not merely functionalized triazoles; they are dynamic chemical entities exhibiting pronounced tautomerism, tunable acidity, and versatile reactivity. This guide offers an in-depth exploration of the core physical and chemical properties of these derivatives, providing researchers, scientists, and drug development professionals with the foundational knowledge required to harness their potential. Molecules bearing the 1,2,4-triazole moiety are known to possess multiple biological activities, including anticancer, antibacterial, and antifungal properties.[1][2][3][4][5][6][7] The chemical modulation of the triazole ring can lead to the development of highly effective compounds with improved selectivity.[2]

Structural Elucidation and Tautomerism: A Tale of Two Forms

A fundamental characteristic of 5-mercapto-1,2,4-triazoles is their existence in a tautomeric equilibrium between the thiol and thione forms. This dynamic state is crucial as the predominant tautomer dictates the molecule's reactivity, polarity, and biological interactions.

The position of this equilibrium is influenced by several factors, including the nature of substituents on the triazole ring, the solvent, and the physical state (solid or solution). Generally, the thione form is predominant.[8]

Spectroscopic Signatures of Tautomerism

Distinguishing between the thiol and thione forms is readily achieved through spectroscopic analysis.

-

Infrared (IR) Spectroscopy: The presence of a C=S stretching vibration, typically observed in the range of 1166-1258 cm⁻¹, is a strong indicator of the thione form.[8] Conversely, a weak S-H stretching band around 2550-2700 cm⁻¹ suggests the presence of the thiol tautomer.[8]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The thione form, containing the C=S chromophore, generally exhibits two maximum absorption bands in ethanolic solutions, around 252-256 nm and 288-298 nm.[8] The longer wavelength absorption is characteristic of the C=S group.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the N-H proton of the thione form and the S-H proton of the thiol form will have distinct chemical shifts. The N-H proton is often broad and can exchange with deuterium oxide. In ¹³C NMR, the chemical shift of the C=S carbon in the thione form is a key diagnostic peak.

Synthesis of the 5-Mercapto-1,2,4-Triazole Core

The most common and versatile method for synthesizing the 5-mercapto-1,2,4-triazole ring system involves the cyclization of thiosemicarbazide derivatives.

Experimental Protocol: Synthesis of 1H-3-Aryl-5-mercapto-1,2,4-triazoles[2][9]

-

Acylation of Thiosemicarbazide:

-

Dissolve thiosemicarbazide in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add an equimolar amount of pyridine to act as a base.

-

Slowly add the corresponding acid chloride dropwise while maintaining the temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the 1-acyl-thiosemicarbazide intermediate.

-

Filter, wash with water, and dry the intermediate.

-

-

Cyclization:

-

Reflux the 1-acyl-thiosemicarbazide intermediate in an ethanolic sodium hydroxide solution.

-

The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the 5-mercapto-1,2,4-triazole derivative.

-

Filter the product, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol.

-

This self-validating protocol ensures the formation of the desired product through the isolation and characterization of the intermediate, followed by a robust cyclization step.

Acidity and Basicity: The Amphoteric Nature

The 1,2,4-triazole ring is amphoteric, capable of being both protonated and deprotonated.[9] The mercapto group introduces significant acidity, allowing for the formation of thiolate anions. The pKa of the N-H proton is typically around 10.26 for the parent 1,2,4-triazole.[9] The acidity of the mercapto group is influenced by the substituents on the triazole ring. Theoretical calculations have shown that the pKa can vary significantly depending on the solvent and the specific derivative.[10][11]

Quantitative Data: pKa Values

| Derivative | pKa (Protonated form) | pKa (Neutral form) | Reference |

| 1,2,4-Triazole | 2.45 | 10.26 | [9] |

| 1-Alkyl-1,2,4-triazoles | Weak bases | - | [12] |

Note: Experimental pKa values for specific 5-mercapto derivatives can vary and should be determined empirically for the compound of interest.

Chemical Reactivity: A Hub for Further Functionalization

The 5-mercapto-1,2,4-triazole scaffold offers multiple reactive sites, primarily the exocyclic sulfur atom and the nitrogen atoms of the triazole ring.

Alkylation: Targeting the Thiol Group

The sulfur atom of the mercapto group is a soft nucleophile and readily undergoes S-alkylation with various alkyl halides in the presence of a base.[13][14] This reaction is a cornerstone for creating a diverse library of derivatives with modified properties.

Oxidation: Formation of Disulfides and Sulfonic Acids

The mercapto group can be oxidized to form disulfide bridges between two triazole units or further oxidized to sulfonic acids, depending on the oxidizing agent and reaction conditions.

Complexation with Metal Ions

The nitrogen and sulfur atoms of 5-mercapto-1,2,4-triazole derivatives are excellent coordinating ligands for a variety of transition metal ions.[4][15][16][17] The coordination can occur through the sulfur atom and an adjacent ring nitrogen, forming stable chelate complexes. This property is exploited in the development of metal-based drugs and materials.

Solid-State Properties: X-ray Crystallography

Single-crystal X-ray crystallography provides definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[18] This technique is invaluable for unambiguously determining the tautomeric form present in the crystal lattice and understanding the packing arrangements which can influence physical properties like solubility and melting point.

Conclusion

5-Mercapto-1,2,4-triazole derivatives represent a class of heterocyclic compounds with a rich and multifaceted chemical personality. Their facile synthesis, dynamic tautomerism, and versatile reactivity make them attractive scaffolds for the design of new therapeutic agents and functional materials. A thorough understanding of their fundamental physical and chemical properties, as outlined in this guide, is paramount for any researcher seeking to innovate in this exciting field.

References

-

Singh, J., & Singh, N. K. (1984). Transition metal derivatives of 3-4-diphenyl-5-mercapto-l,2,4-triazole. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 125-130. [Link]

-

Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research, 9(11), 132-144. [Link]

-

Mioc, M., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. Experimental and Therapeutic Medicine, 13(5), 2235-2244. [Link]

-

Mioc, M., et al. (2017). Synthesis route of 1H-3-R-5-mercapto-1,2,4-triazoles. ResearchGate. [Link]

-

Kadhim, M. A. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(11), 128-135. [Link]

-

Abdel-Wahab, B. F., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 27(19), 6543. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Triazoles in Modern Synthesis: Focus on 3-Amino-5-mercapto-1,2,4-triazole. Ningbo Inno Pharmchem Co., Ltd.[Link]

-

Plesu, N., et al. (2013). The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. Revue Roumaine de Chimie, 58(1), 25-30. [Link]

-

El-Gammal, O. A., et al. (2018). 2,4‐Dihydroxy‐5‐[(5‐mercapto‐1H‐1,2,4‐triazole‐3‐yl)diazenyl]benzaldehyde acetato, chloro and nitrato Cu(II) complexes: Synthesis, structural characterization, DNA binding and anticancer and antimicrobial activity. Applied Organometallic Chemistry, 32(6), e4344. [Link]

-

Kumar, S., et al. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. RSC Advances, 11(60), 38047-38064. [Link]

-

Gulic, M., et al. (2013). A quantum chemical investigation of tautomerion forms of 4-phenyl-5-(4-hydroxyphenyl)-1,2,4-triazoline-3-thione. Journal of the Serbian Chemical Society, 78(10), 1435-1444. [Link]

-

Kumar, B., & Kumar, A. (2014). A comprehensive review article on mercapto-1, 2, 4- triazoles and their coordination properties. JETIR, 1(1), 1-10. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Amino-5-mercapto-1,2,4-triazole. PubChem. [Link]

-

Liu, Y., et al. (2020). Absorption, fluorescence, Raman spectroscopic and density functional theoretical studies on the singlet and triplet excited state decay of 3-amino-5-mercapto-1,2,4-triazole. Physical Chemistry Chemical Physics, 22(15), 7949-7959. [Link]

-

El-Shehry, M. F., et al. (2016). Reaction of 1,2,4-triazole derivative 5 with different alkylating/cyclizing agents under thermal and microwave conditions. ResearchGate. [Link]

-

Tirlapur, V. K., et al. (2012). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. International Journal of PharmTech Research, 4(4), 1645-1653. [Link]

-

Khan, I., et al. (2023). Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation. PLoS ONE, 18(11), e0294154. [Link]

-

Sameliuk, Y., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 598-614. [Link]

-

Mioc, M., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1, 2, 4-triazole derivatives with antibacterial and antiproliferative activity. Semantic Scholar. [Link]

-

Al-Jibouri, M. N. A. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Oriental Journal of Chemistry, 29(1), 209-215. [Link]

-

El-Gaby, M. S. A., et al. (2006). The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. ARKIVOC, 2006(ix), 59-112. [Link]

-

Kyrychenko, A., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(5), 1589-1601. [Link]

-

Öztürk, T., et al. (2019). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry, 30(2), 79-87. [Link]

-

Hovhannesyan, A. A., et al. (2020). The thione‐thiol tautomerism in 1,2,4‐triazoles. ResearchGate. [Link]

-

El-Naggar, A. M., et al. (2021). The S‐alkylated mercapto‐1,2,4‐triazoles attached with hydrogen bond donor/acceptor as potential anticancer agents. ResearchGate. [Link]

-

Kulyash, Y. V., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(7), 1851-1855. [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. Wikipedia. [Link]

-

Mioc, M., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. PubMed. [Link]

-

Khan, I., et al. (2023). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Chemistry & Chemical Technology, 17(2), 274-280. [Link]

-

El-Gamal, M. I., et al. (2023). Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. ACS Omega, 8(34), 30787–30800. [Link]

-

Gomha, S. M., et al. (2017). Design, selective alkylation and X-ray crystal structure determination of dihydro-indolyl-1,2,4-triazole-3-thione and its 3-benzylsulfanyl analogue as potent anticancer agents. European Journal of Medicinal Chemistry, 125, 360-371. [Link]

-

Öztürk, T., et al. (2019). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. ResearchGate. [Link]

-

Al-Masoudi, N. A., et al. (2018). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 23(10), 2649. [Link]

-

Menendez, M., et al. (2008). On the relationships between basicity and acidity in azoles. ResearchGate. [Link]

-

Gabrylewski, A., & Szafranski, K. (2013). The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate. [Link]

-

Gomha, S. M., et al. (2018). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 23(3), 647. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. jetir.org [jetir.org]

- 5. rjptonline.org [rjptonline.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijsr.net [ijsr.net]

- 9. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 10. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol [ouci.dntb.gov.ua]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis of 5-Mercapto-4H-1,2,4-triazol-3-ol: Starting Materials and Core Methodologies

Abstract: This guide provides an in-depth technical examination of the synthetic pathways leading to 5-mercapto-4H-1,2,4-triazol-3-ol, a heterocyclic scaffold of significant interest in medicinal and materials chemistry. We will dissect the core synthetic strategies, focusing on the logical selection of starting materials and the mechanistic underpinnings of the transformations. The primary routes discussed are the direct cyclization of thiocarbohydrazide with C1 carbonyl sources and the sequential acylation-cyclization of thiosemicarbazide. Detailed protocols, process validation insights, and critical safety considerations are presented for researchers, chemists, and professionals in drug development.

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial building block for more complex molecular architectures. Its structure is characterized by the potential for rich tautomerism, existing as an equilibrium of thiol-thione and lactam-lactim forms. The predominant and most stable tautomer is generally considered to be the 2,4-dihydro-5-thioxo-1,2,4-triazol-3-one form, which features two amide-like protons and a thione group. This structural plasticity, combined with the presence of multiple nucleophilic and hydrogen-bonding sites, makes it a valuable synthon for developing novel pharmaceutical agents and functional materials. Understanding the foundational chemistry of its synthesis is paramount for its effective utilization.

Part 1: Primary Synthesis via Thiocarbohydrazide and a C1 Carbonyl Source

Guiding Principle & Causality

The most chemically direct and atom-economical approach to the this compound core is the reaction of thiocarbohydrazide with a one-carbon electrophile capable of forming a carbonyl group. Thiocarbohydrazide is the ideal starting material for this strategy as it provides the complete N-N-C(S)-N-N backbone in a single molecule. The C1 reagent serves to "stitch" the two terminal primary amino groups together, forming the C3-carbonyl of the triazole ring through a cyclocondensation reaction.

Key Starting Materials

-

Thiocarbohydrazide (TCH): This symmetrical molecule is the cornerstone of this synthesis. Its two terminal hydrazine moieties possess the requisite nucleophilicity to react with a dielectrophilic C1 source, ensuring the formation of the five-membered ring. It can be synthesized from the reaction of hydrazine with carbon disulfide.[1]

-

Phosgene (COCl₂) and its Surrogates: Phosgene is the classic C1 electrophile for this transformation. Its high reactivity ensures efficient cyclization. However, due to its extreme toxicity, safer liquid surrogates such as diphosgene (trichloromethyl chloroformate) or solid triphosgene (bis(trichloromethyl) carbonate) are strongly preferred in modern laboratory settings. These reagents generate phosgene in situ under controlled conditions.

Reaction Mechanism

The reaction proceeds via a stepwise double nucleophilic acyl substitution.

-

Initial Attack: One of the terminal amino groups (-NH₂) of thiocarbohydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene.

-

Intermediate Formation: This attack leads to the formation of a carbamoyl chloride intermediate with the elimination of one molecule of hydrogen chloride (HCl).

-

Intramolecular Cyclization: The second terminal amino group, now in close proximity, performs an intramolecular nucleophilic attack on the newly formed carbamoyl chloride carbonyl carbon.

-

Ring Closure & Tautomerization: This second attack closes the five-membered ring and eliminates a second molecule of HCl, yielding the final 1,2,4-triazole ring system, which arranges into its most stable tautomeric form. An acid scavenger, such as pyridine or triethylamine, is typically required to neutralize the HCl generated.

Caption: Mechanism of cyclization of thiocarbohydrazide with phosgene.

Detailed Experimental Protocol

Warning: This procedure involves highly toxic reagents and must be performed only by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

Inert Atmosphere: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing NaOH solution) is purged with an inert gas (Argon or Nitrogen).

-

Reagent Preparation: Thiocarbohydrazide (1.0 eq) is suspended in an anhydrous, inert solvent (e.g., 1,4-dioxane or THF). An acid scavenger such as dry pyridine or triethylamine (2.2 eq) is added to the suspension.

-

Reactant Addition: A solution of triphosgene (0.35 eq, which generates 1.05 eq of phosgene) in the same anhydrous solvent is prepared and loaded into the dropping funnel.

-

Reaction Execution: The thiocarbohydrazide suspension is cooled in an ice bath (0 °C). The triphosgene solution is added dropwise over 1-2 hours with vigorous stirring, ensuring the internal temperature does not exceed 5-10 °C.

-

Completion: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-24 hours to ensure complete cyclization.

-

Workup and Purification:

-

The precipitated pyridinium or triethylammonium hydrochloride salt is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The resulting crude solid is triturated with cold water, filtered, and washed thoroughly with water to remove any remaining salts.

-

The product is dried under vacuum and can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Process Validation & Expert Insights

-

Trustworthiness: The success of the synthesis is validated by characterization. The FTIR spectrum should show characteristic peaks for N-H stretching (~3100-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and a C=S stretch (~1200-1250 cm⁻¹). ¹H NMR in DMSO-d₆ will typically show two broad singlets for the N-H protons.

-

Causality Behind Choices: Anhydrous solvents are critical to prevent the hydrolysis of phosgene (or its surrogates) into HCl and CO₂, which would quench the reaction. Slow, controlled addition at low temperatures is essential to manage the exothermic reaction and prevent the formation of polymeric byproducts.

-

Acid Scavenger: The use of a non-nucleophilic base is mandatory to neutralize the generated HCl, which would otherwise protonate the hydrazine moieties, deactivating them towards nucleophilic attack.

Part 2: Alternative Synthesis via Thiosemicarbazide Derivatives

Guiding Principle & Causality

An alternative and widely practiced strategy for synthesizing 1,2,4-triazole rings involves the acylation of a thiosemicarbazide derivative, followed by a base-catalyzed intramolecular cyclization.[2][3] This two-step method offers greater control and often uses less hazardous reagents than the direct phosgenation route. To obtain the C3-ol/one functionality, the acylating agent must introduce a carbonyl group that can be attacked by the terminal nitrogen of the thiosemicarbazide backbone.

Key Starting Materials

-

Thiosemicarbazide: Provides the N-N-C(S)-N fragment of the final ring.

-

Ethyl Chloroformate (ClCOOEt): A common and effective acylating agent that installs an ethoxycarbonyl group (-COOEt) onto the thiosemicarbazide. This group contains the necessary carbonyl for the subsequent cyclization.

-

Base: A strong base, such as sodium hydroxide, potassium hydroxide, or sodium ethoxide, is required to catalyze the final ring-closing step by deprotonating the appropriate nitrogen atom, thereby increasing its nucleophilicity.[4]

Reaction Mechanism

This synthesis is a two-part process:

-

Acylation: Thiosemicarbazide reacts with ethyl chloroformate, typically in an inert solvent. The more nucleophilic N1 hydrazine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride to form 1-(ethoxycarbonyl)thiosemicarbazide .

-

Base-Catalyzed Cyclization: The acyl-thiosemicarbazide intermediate is heated in the presence of a base (e.g., aqueous NaOH). The base facilitates the deprotonation of the N4 amide nitrogen. The resulting anion executes an intramolecular nucleophilic attack on the ester carbonyl carbon. This ring closure is followed by the elimination of an ethoxide ion (which is protonated to ethanol), yielding the stable triazole ring.

Caption: Two-step workflow for the synthesis via thiosemicarbazide.

Detailed Experimental Protocol

Part A: Synthesis of 1-(Ethoxycarbonyl)thiosemicarbazide

-

Dissolution: Thiosemicarbazide (1.0 eq) is dissolved or suspended in a suitable solvent like ethanol or pyridine at room temperature in a round-bottom flask.

-

Addition: The solution is cooled to 0 °C. Ethyl chloroformate (1.0 eq) is added dropwise with stirring. If not using pyridine as the solvent, a base like triethylamine (1.1 eq) should be included.

-

Reaction: The mixture is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Isolation: The resulting precipitate is collected by filtration, washed with cold water to remove any salts, and then with a small amount of cold ethanol. The intermediate is dried for use in the next step.

Part B: Cyclization to this compound

-

Reaction Setup: The 1-(ethoxycarbonyl)thiosemicarbazide intermediate (1.0 eq) is suspended in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).

-

Heating: The mixture is heated to reflux (approximately 100-110 °C) with stirring for 3-4 hours.[4] The suspension will typically dissolve as the reaction proceeds.

-

Acidification: The reaction mixture is cooled in an ice bath. It is then carefully acidified to a pH of ~5-6 with a mineral acid, such as concentrated HCl or H₂SO₄.

-

Precipitation and Purification: The acidic solution will yield a white or off-white precipitate. The solid is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum. Recrystallization from ethanol can be performed for higher purity.

Process Validation & Expert Insights

-

Trustworthiness: The intermediate can be characterized to confirm acylation before proceeding. The final product's identity is confirmed as described in Part 1. The melting point should be sharp and consistent with literature values for the target compound.

-

Causality Behind Choices: The choice of a strong base in an aqueous or alcoholic medium for the cyclization step is crucial. The heat provides the activation energy for the intramolecular reaction, while the base ensures the nucleophile is sufficiently reactive. Acidification is necessary because the product initially forms as its sodium salt, which is soluble in the basic aqueous medium. Protonation renders it insoluble, allowing for its isolation.

Data and Route Comparison

| Feature | Route 1: Thiocarbohydrazide | Route 2: Thiosemicarbazide |

| Key Precursors | Thiocarbohydrazide, Phosgene (or surrogate) | Thiosemicarbazide, Ethyl Chloroformate |

| Number of Steps | One-pot synthesis | Two distinct synthetic steps |

| Key Reagents | Pyridine/Triethylamine (acid scavenger) | NaOH/KOH (cyclization catalyst) |

| Primary Hazard | Extreme Toxicity of phosgene/surrogates | Flammability of solvents, corrosive base |

| Typical Solvents | Anhydrous THF, Dioxane | Ethanol, Water |

| Advantages | High atom economy, direct route | Milder reagents, easier to handle |

| Disadvantages | Requires specialized handling for phosgene | Lower atom economy, two separate isolations |

Mandatory Safety & Handling Precautions

All operations should be conducted following a thorough risk assessment.

-

Phosgene/Triphosgene: Acutely toxic by inhalation. Work must be performed in a high-performance chemical fume hood. A phosgene sensor should be in place. Specialized PPE, including a suitable respirator, is recommended.

-

Thiocarbohydrazide/Thiosemicarbazide: These compounds are toxic and potential mutagens. Avoid inhalation of dust and skin contact.

-

Hydrazine Hydrate: Corrosive and a suspected carcinogen. Handle with extreme care.

-

Carbon Disulfide: Highly flammable with a low flash point and toxic. All sources of ignition must be excluded.

Conclusion

The synthesis of this compound can be reliably achieved through several well-established chemical pathways. The direct cyclization of thiocarbohydrazide with a phosgene surrogate represents the most efficient route in terms of step-count but carries significant operational hazards that demand stringent safety protocols. The two-step method starting from thiosemicarbazide and ethyl chloroformate offers a safer, more controlled alternative that is often preferred in standard laboratory settings. The choice of synthetic route will ultimately depend on the available equipment, safety infrastructure, and scale of the intended synthesis. Both pathways provide reliable access to this valuable heterocyclic building block, paving the way for further research and development in chemistry and pharmacology.

References

- Maliszewska-Guz, A., Wujec, M., et al. (2005). Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties. Collection of Czechoslovak Chemical Communications, 70(1), 51–62.

- Ghorbani-Choghamarani, A., et al. (2018). Synthesis and Antimicrobial Evaluation of the Potassium Salts of Benzhydrazine Dithiocarbamates. Journal of the Mexican Chemical Society, 62(1).

-

Kumar, A., & Aggarwal, N. (2013). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research, 5(12), 132-144.

-

Cui, Z., et al. (2004). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 9(4), 224-233.

- Hassan, A. Y., et al. (2009). Synthesis and Reactions of New Fused Heterocycles Derived from 5-Substituted-4-Amino-3-Mercapto-(4H)-1,2,4-Triazole with Biological Interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2759-2776. (Source for thiocarbohydrazide reactions)

- Dobosz, M., et al. (2003). Cyclization of Semicarbazide Derivatives of 3‐Methyl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazole‐4‐acetic Acid. ChemInform, 34(31).

- Al-Ghorbani, M., et al. (2017). Reaction scope of cyclization of the thiosemicarbazide. Journal of Saudi Chemical Society, 21(1), S279-S287.

-

Geronikaki, A., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 7905.

-

Serdiuk, I. O., & Lesyk, R. B. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 5(1), 1-49.

- Pitucha, M., et al. (2005). Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties. Collection of Czechoslovak Chemical Communications, 70(1), 51-62.

-

Metwally, M. A., et al. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry, 2(2), 38-51.

Sources

- 1. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]

- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]

- 3. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]

- 4. jocpr.com [jocpr.com]

An In-depth Technical Guide on the IUPAC Nomenclature of Substituted 5-Mercapto-1,2,4-Triazoles

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Precise Nomenclature in Medicinal Chemistry

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] Within this class, 5-mercapto-1,2,4-triazoles are particularly important synthetic intermediates and pharmacophores.[3][4] As the complexity of synthesized molecules increases, a rigorous and unambiguous system of nomenclature becomes paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides this systematic framework, ensuring that a chemical name corresponds to a single, unique structure.[5][6]

This guide provides a comprehensive overview of the IUPAC nomenclature for substituted 5-mercapto-1,2,4-triazoles. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to accurately name these compounds, a critical skill for patent applications, publications, and regulatory submissions. We will delve into the nuances of numbering the 1,2,4-triazole ring, the critical issue of tautomerism, and the prioritization of functional groups, providing a logical, step-by-step approach to constructing the correct IUPAC name.

Foundational Principles: Structure and Numbering of the 1,2,4-Triazole Ring

The 1,2,4-triazole is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms.[3] The numbering of the ring is fundamental to its nomenclature and follows a specific set of IUPAC rules.

Numbering Convention

According to IUPAC guidelines for heterocyclic systems, the numbering of the 1,2,4-triazole ring begins with the heteroatom that has a hydrogen atom (in the unsubstituted form) and proceeds in a direction that gives the other heteroatoms the lowest possible locants. For 1,2,4-triazole, this results in the following numbering scheme:

Figure 1: IUPAC Numbering of the 1,2,4-Triazole Ring.

When substituents are present, the numbering is fixed by the ring system itself. The positions of the substituents are then indicated by these numbers.

The Critical Aspect of Tautomerism: Mercapto vs. Thione Forms

A key feature of 5-mercapto-1,2,4-triazoles is the existence of prototropic tautomerism. The proton can reside on the sulfur atom (the mercapto or thiol form) or on one of the nitrogen atoms of the triazole ring, resulting in a thione form. This equilibrium is a crucial consideration for accurate naming.

Figure 2: Tautomeric Equilibrium of 5-Mercapto-1,2,4-triazole.

IUPAC nomenclature, particularly in the context of Preferred IUPAC Names (PINs), gives preference to the thione form when a tautomeric equilibrium exists between a thiol group on a heterocyclic ring and a cyclic thioamide.[7] Therefore, the preferred IUPAC name for the unsubstituted parent compound is 1,2-dihydro-3H-1,2,4-triazole-3-thione . However, the "mercapto" nomenclature is still widely used in literature. For the purpose of this guide, and in alignment with current IUPAC recommendations for PINs, we will primarily focus on the thione-based nomenclature.

Prioritization of Functional Groups: Determining the Principal Group

The naming of a substituted organic compound depends on the seniority of its functional groups. The group with the highest priority is designated as the principal functional group and is named with a suffix. All other groups are named as prefixes.

| Priority | Functional Group | Suffix | Prefix |

| High | Carboxylic Acids | -oic acid | carboxy- |

| Esters | -oate | alkoxycarbonyl- | |

| Amides | -amide | carbamoyl- | |

| Nitriles | -nitrile | cyano- | |

| Aldehydes | -al | formyl- | |

| Ketones | -one | oxo- | |

| Alcohols | -ol | hydroxy- | |

| Thiols/Thiones | -thiol/-thione | sulfanyl- (preferred) / mercapto- | |

| Amines | -amine | amino- | |

| Low | Alkenes/Alkynes | -ene/-yne | alkenyl-/alkynyl- |

In the case of substituted 5-mercapto-1,2,4-triazoles, the thione functional group is typically the principal group, unless a higher-priority group like a carboxylic acid is also present as a substituent.

A Step-by-Step Protocol for Naming Substituted 5-Mercapto-1,2,4-Triazoles

The following workflow provides a systematic approach to generating the IUPAC name for a substituted 5-mercapto-1,2,4-triazole, in its preferred thione form.

Figure 3: Workflow for IUPAC Nomenclature of Substituted 5-Mercapto-1,2,4-Triazoles.

Worked Example 1: 4-amino-5-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

Let's apply the workflow to the following structure:

(Image of 4-amino-5-phenyl-1,2,4-triazole-3-thione)

-

Parent Heterocycle: 1,2,4-triazole.

-

Principal Functional Group: The thione group (-C=S).

-

Parent Name: 1,2-dihydro-3H-1,2,4-triazole-3-thione.

-

Substituents: An amino group (-NH2) and a phenyl group (-C6H5).

-

Numbering: The standard 1,2,4-triazole numbering is applied.

-

Locants: The amino group is at position 4, and the phenyl group is at position 5.

-

Assemble the Name: The prefixes are "amino" and "phenyl". Alphabetically, "amino" comes before "phenyl".

Final IUPAC Name: 4-amino-5-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione.

Worked Example 2: 5-(4-chlorophenyl)-4-ethyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

(Image of 5-(4-chlorophenyl)-4-ethyl-1,2,4-triazole-3-thione)

-

Parent Heterocycle: 1,2,4-triazole.

-

Principal Functional Group: The thione group (-C=S).

-

Parent Name: 1,2-dihydro-3H-1,2,4-triazole-3-thione.

-

Substituents: An ethyl group (-CH2CH3) and a 4-chlorophenyl group.

-

Numbering: Standard 1,2,4-triazole numbering.

-

Locants: The ethyl group is at position 4. The 4-chlorophenyl group is at position 5.

-

Assemble the Name: The prefixes are "ethyl" and "(4-chlorophenyl)". Alphabetically, "chlorophenyl" comes before "ethyl".

Final IUPAC Name: 5-(4-chlorophenyl)-4-ethyl-1,2-dihydro-3H-1,2,4-triazole-3-thione.

Conclusion: The Importance of Precision

The systematic nomenclature developed by IUPAC is an essential tool in the chemical sciences. For researchers in drug discovery and development, the ability to accurately name complex molecules like substituted 5-mercapto-1,2,4-triazoles is not merely an academic exercise. It is a fundamental requirement for clear communication, intellectual property protection, and regulatory compliance. By understanding the principles of ring numbering, tautomerism, and functional group priority, scientists can ensure that their work is communicated with precision and clarity.

References

-

Kalhor, M., et al. (2011). Synthesis of derivatives of substituted 1,2,4-triazole bearing pyrazole (or oxadiazole) ring. ResearchGate. [Link to a relevant research paper on ResearchGate or a similar platform][1]

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (the "Blue Book"). Royal Society of Chemistry. [Link][6][8]

-

PubChem. (n.d.). 3-Amino-5-mercapto-1,2,4-triazole. In PubChem Compound Database. National Center for Biotechnology Information. [Link][7]

-

Shafiei, M., et al. (2020). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link][3]

-

Seelam, N., et al. (2017). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. [Link][4]

-

IUPAC. (2020). Brief Guide to the Nomenclature of Organic Chemistry. Pure and Applied Chemistry. [Link][5]

-

Chrobak, E., et al. (2024). Chemical structure and numbering of 1,2,3-triazole and 1,2,4-triazole. ResearchGate. [Link to the specific ResearchGate publication][2]

-

J. of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. [Link to the journal article]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 4. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 5. iupac.org [iupac.org]

- 6. Nomenclature of Organic Chemistry - Wikipedia [en.wikipedia.org]

- 7. 3-Amino-5-mercapto-1,2,4-triazole | C2H4N4S | CID 2723869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. iupac.org [iupac.org]

An In-depth Technical Guide to 5-mercapto-4H-1,2,4-triazol-3-ol and Its Analogs for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-mercapto-4H-1,2,4-triazol-3-ol and its analogs, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry and materials science. We will delve into their chemical identity, synthesis, and diverse biological activities, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.

Core Compound Profile: this compound

This compound serves as a foundational scaffold for the development of a wide array of bioactive molecules. Its unique structural features, including the tautomeric thiol/thione and hydroxyl/keto groups, as well as the acidic protons, make it a versatile building block in organic synthesis.

Chemical Identity:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 503-89-9[1] |

| Molecular Formula | C₂H₃N₃OS |

| Molecular Weight | 117.13 g/mol |

| Appearance | Solid |

| SMILES | Oc1nnc(S)[nH]1 |

| InChI Key | ZPDYXWCBXQWHAI-UHFFFAOYSA-N |

The tautomeric nature of this molecule is a critical aspect of its reactivity and biological interactions. The thiol-thione and lactam-lactim tautomerism allows for multiple points of interaction with biological targets.

Caption: Tautomeric forms of the core triazole ring.

Key Analogs and Their Chemical Space

The versatility of the 1,2,4-triazole scaffold has led to the synthesis and investigation of numerous analogs with a wide spectrum of biological activities. These derivatives often arise from substitutions at the N4-position and S-alkylation of the mercapto group.

Table of Notable Analogs:

| Analog Name | CAS Number | Molecular Formula | Key Features & Applications |

| 5-mercapto-4-propyl-4H-[2][3][4]triazol-3-ol | 114252-51-6[5] | C₅H₉N₃OS | N4-propyl substitution, potential for altered solubility and lipophilicity. |

| 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole | 1750-12-5[6][7][8] | C₂H₆N₆S | Introduction of amino and hydrazino groups enhances reactivity for further derivatization. Used as a reagent for aldehyde detection.[6] |